3-Amino-2,2-diethylpentanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
51865-85-1 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-amino-2,2-diethylpentanedioic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-9(4-2,8(13)14)6(10)5-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
KNBUYLKEYLFFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(CC(=O)O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2,2 Diethylpentanedioic Acid
Total Synthesis Approaches for Complex Amino Acid Structures
The synthesis of 3-Amino-2,2-diethylpentanedioic acid, a non-proteinogenic amino acid, requires a multi-step approach to assemble its unique structural features. The total synthesis can be retrospectively broken down into key stages: formation of the pentanedioic acid backbone, introduction of the gem-diethyl group at the C-2 position, and regioselective installation of the amino group at the C-3 position.
Strategies for Regioselective Installation of the 3-Amino Moiety
The introduction of an amino group at the β-position (C-3) of a pentanedioic acid derivative is a critical step. Several strategies can be envisioned for this transformation, often involving the use of a pre-functionalized backbone.
One effective method involves the ring-opening of a 2,2-diethylglutaric anhydride (B1165640) with an amine source. researchgate.netebi.ac.uknih.gov This approach offers high regioselectivity, as the attack of the nucleophilic amine is directed to one of the carbonyl groups of the anhydride. The resulting amide-acid can then be subjected to a Hofmann rearrangement to yield the desired this compound. The reaction conditions for the Hofmann rearrangement, typically involving a strong base and a halogen source, need to be carefully controlled to avoid side reactions.
Another powerful strategy is the Michael addition of an amine or an amine equivalent to an α,β-unsaturated precursor. organic-chemistry.orgyoutube.comresearchgate.net A suitable substrate would be 2,2-diethylidenepentanedioic acid or its ester derivative. The conjugate addition of a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, would selectively install the amino group at the C-3 position. youtube.com The choice of the nitrogen nucleophile and reaction conditions is crucial to ensure the desired 1,4-addition occurs preferentially over other potential reactions.
Reductive amination of a 3-keto-2,2-diethylpentanedioic acid derivative is also a viable route. nih.gov The keto precursor could be synthesized through various methods, and its subsequent reaction with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride, would yield the target 3-amino compound. The stereochemical outcome of this reaction can often be influenced by the choice of reducing agent and reaction conditions.
Recent advancements have also highlighted photodecarboxylative amination using diazirines as a potential, albeit less conventional, method for introducing amino groups. chemrxiv.org
Methodologies for Introducing the 2,2-Diethyl Substitution
The construction of the quaternary carbon center at the C-2 position, bearing two ethyl groups, presents a significant synthetic challenge due to steric hindrance.
A common and effective approach is the dialkylation of a malonic ester derivative. Diethyl malonate can be sequentially alkylated with two equivalents of an ethyl halide (e.g., ethyl bromide or iodide) using a strong base such as sodium ethoxide. The resulting 2,2-diethylmalonic ester can then serve as a key intermediate. This can be further elaborated to the pentanedioic acid backbone. For instance, a Michael addition of the diethylmalonate anion to an acrylate (B77674), followed by hydrolysis and decarboxylation, would yield 2,2-diethylglutaric acid. orgsyn.org
Alternatively, methods for the synthesis of α,α-disubstituted amino acids can be adapted. jst.go.jp These often involve the alkylation of a Schiff base or a related imine derivative of a simpler amino acid. While typically used for α-amino acids, the principles can be extended to the synthesis of β-amino acids with α-quaternary centers. fau.de
The synthesis of 2,2-dimethylglutaric acid has been reported, and similar strategies could be applied for the diethyl analogue. orgsyn.orgnih.gov For example, the reaction of methone with sodium hypochlorite (B82951) is a known route to β,β-dimethylglutaric acid, suggesting that a suitably substituted precursor could potentially yield the desired 2,2-diethyl structure. orgsyn.org
Formation of the Pentanedioic Acid Carbon Backbone
The pentanedioic acid (glutaric acid) skeleton forms the core of the target molecule. Several classic and modern synthetic methods can be employed for its construction.
The Michael addition reaction is a cornerstone for the synthesis of glutaric acid derivatives. organic-chemistry.orgresearchgate.net The addition of a malonic ester enolate to an α,β-unsaturated ester, such as ethyl acrylate, followed by hydrolysis and decarboxylation of the resulting adduct, is a well-established route to substituted glutaric acids. orgsyn.org
The use of glutaric anhydride as a starting material is another common strategy. researchgate.netebi.ac.uknih.gov Commercially available glutaric anhydride or its substituted derivatives can be subjected to various transformations to introduce the required functionalities. For instance, the anhydride can be opened with a nucleophile to give a mono-substituted glutaric acid derivative, which can then be further functionalized.
Diels-Alder reactions followed by oxidative cleavage can also be employed to construct dicarboxylic acid frameworks. nih.gov While more complex, this approach can offer a high degree of stereocontrol in the formation of the carbon backbone.
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
The presence of a stereocenter at the C-3 position means that this compound can exist as a pair of enantiomers. The development of stereoselective synthetic routes is therefore of significant importance.
Diastereoselective and Enantioselective Synthetic Routes
The stereoselective synthesis of β-amino acids is a well-researched area, and many of the developed methodologies can be applied to the synthesis of the target molecule. nih.gov
One approach involves the use of chiral starting materials derived from the chiral pool. For example, L-glutamic acid can be used as a starting material to synthesize enantiomerically pure 3-amino substituted piperidines, which are structurally related to the target molecule. researchgate.net Such strategies rely on the transfer of chirality from the starting material to the final product.
Asymmetric conjugate addition reactions are a powerful tool for setting the stereocenter at the C-3 position. The use of a chiral catalyst in a Michael addition of a nitrogen nucleophile to an achiral α,β-unsaturated precursor can lead to the formation of one enantiomer in excess. nih.gov
Biocatalytic methods, such as the use of transaminases, have also emerged as highly effective for the enantioselective synthesis of amino acids. While direct application to this specific substrate may require enzyme engineering, the principle of using an enzyme to stereoselectively introduce an amino group is well-established. nih.gov
Chiral Auxiliary and Catalytic Asymmetric Approaches
Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of complex amino acids. nih.gov A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary attached to a malonate-type precursor could control the stereochemistry of subsequent alkylation or addition reactions. nih.govwikipedia.org Pseudoephedrine has been successfully used as a chiral auxiliary in the synthesis of α-substituted β-amino acids. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach. fau.denih.govnih.gov Chiral catalysts, such as those based on transition metals (e.g., copper, rhodium) or organocatalysts, can be used to control the stereochemistry of key bond-forming reactions. nih.gov For instance, a copper-catalyzed reductive Mannich-type reaction of an α,β-unsaturated carboxylic acid with a ketimine has been shown to produce enantioenriched β-amino acids with vicinal stereocenters. nih.gov Similarly, chiral amidine-based catalysts have been used for the asymmetric synthesis of β-lactams, which are precursors to β-amino acids. wustl.edu
The table below summarizes the key synthetic strategies discussed:
| Synthetic Challenge | Methodology | Key Features | Relevant Precursors |
| Regioselective 3-Amino Installation | Ring-opening of glutaric anhydride | High regioselectivity, potential for Hofmann rearrangement. | 2,2-diethylglutaric anhydride |
| Michael Addition | Conjugate addition of an amine to an unsaturated system. | 2,2-diethylidenepentanedioic acid | |
| Reductive Amination | Conversion of a keto group to an amino group. | 3-keto-2,2-diethylpentanedioic acid | |
| 2,2-Diethyl Substitution | Malonic Ester Synthesis | Sequential alkylation of diethyl malonate. | Diethyl malonate, ethyl halides |
| Adaptation of α,α-disubstituted amino acid synthesis | Alkylation of imine derivatives. | Glycine (B1666218) derivatives | |
| Pentanedioic Acid Backbone | Michael Addition | Formation of C-C bonds via conjugate addition. | Malonic esters, acrylates |
| Glutaric Anhydride Chemistry | Use of a pre-formed cyclic dicarboxylic anhydride. | Glutaric anhydride | |
| Stereoselective Synthesis | Chiral Pool Synthesis | Use of naturally occurring chiral molecules. | L-glutamic acid |
| Asymmetric Conjugate Addition | Catalytic enantioselective Michael reaction. | α,β-unsaturated esters | |
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. | Pseudoephedrine, Evans auxiliaries | |
| Catalytic Asymmetric Synthesis | Use of chiral metal complexes or organocatalysts. | Various achiral precursors |
Development of Novel Synthetic Pathways and Green Chemistry Principles
The pursuit of novel synthetic pathways for complex molecules like this compound is driven by the dual goals of efficiency and sustainability. Green chemistry principles serve as a foundational guide in this endeavor, advocating for methods that reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.gov
Modern synthetic chemistry is increasingly moving away from traditional, often harsh, methods towards more elegant and environmentally benign strategies. For the synthesis of a substituted amino acid like this compound, several innovative approaches could be envisioned:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and reactivity under mild conditions, often in aqueous environments. unibo.it While a specific enzyme for the synthesis of this compound may not be known, enzyme screening and protein engineering could lead to the development of a biocatalyst capable of facilitating a key bond-forming step. This approach aligns with the green chemistry principle of using renewable feedstocks and reducing derivatives.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. A hypothetical C-H activation approach could involve the direct introduction of the amino group or one of the carboxylic acid functionalities onto a diethyl-substituted pentane (B18724) backbone.
The application of green chemistry principles would be central to the development of these novel pathways. The following table illustrates how these principles could be applied to a hypothetical synthesis:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing a synthetic route that minimizes the formation of byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic solvents and reagents wherever practicable. skpharmteco.com |
| Designing Safer Chemicals | Ensuring the final product and any intermediates have minimal toxicity. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. nih.govresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass rather than petrochemicals. |
| Reduce Derivatives | Avoiding the use of protecting groups to minimize steps and waste. |
| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. unibo.it |
| Design for Degradation | Designing the molecule to break down into innocuous products after its use. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |
Precursor Studies and Intermediate Chemistry in the Synthesis of this compound
The rational design of a synthetic route to this compound hinges on the careful selection of precursors and a thorough understanding of the chemistry of the intermediates. The structure of the target molecule, with its quaternary carbon center at the 2-position, presents a significant synthetic challenge.
A plausible retrosynthetic analysis would disconnect the molecule at key bonds to identify readily available or easily synthesizable precursors. One potential disconnection is at the C2-C3 bond, suggesting a Michael addition type reaction.
Hypothetical Precursors and Intermediates:
A potential synthetic strategy could involve the reaction of a diethyl-substituted malonic ester derivative with a nitroalkene, followed by reduction of the nitro group and hydrolysis of the esters.
Structural Elucidation and Conformational Analysis of 3 Amino 2,2 Diethylpentanedioic Acid
Spectroscopic Techniques for Definitive Structural Assignment
A suite of spectroscopic methods is employed to unambiguously determine the chemical structure of 3-Amino-2,2-diethylpentanedioic acid.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, propan-2-amine, the proton signals are split by adjacent protons, providing evidence for the connectivity of the carbon backbone. docbrown.info For this compound, one would expect to observe distinct signals for the protons of the ethyl groups, the methylene (B1212753) groups of the pentanedioic acid backbone, and the proton attached to the amino group. The chemical shifts and coupling patterns of these signals would be indicative of their specific electronic environments and neighboring protons. For instance, the methyl protons of the ethyl groups would likely appear as a triplet, while the methylene protons would be a quartet.
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between protons and carbons. libretexts.orgwalisongo.ac.id A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the arrangement of the alkyl chains and the pentanedioic acid backbone. walisongo.ac.id An HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignments for the ¹H and ¹³C NMR spectra. libretexts.orgnih.gov These 2D NMR methods are particularly useful for resolving signal overlap that can occur in complex 1D spectra. libretexts.orgwalisongo.ac.id
A summary of expected NMR data is presented in the table below.
| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Information Provided |
| ¹H | 1D NMR | 0.8-1.5 (CH₃), 1.2-2.0 (CH₂), 2.5-3.5 (CH-NH₂), 10-12 (COOH) | Proton environment and connectivity |
| ¹³C | 1D NMR | 10-20 (CH₃), 20-40 (CH₂), 50-60 (C-NH₂), 50-60 (quaternary C), 170-185 (C=O) | Carbon skeleton and functional groups |
| ¹H-¹H | COSY | Cross-peaks between coupled protons | Proton-proton correlations |
| ¹H-¹³C | HSQC | Cross-peaks between directly bonded C-H | Carbon-proton connectivity |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₇NO₄.
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the protonated molecule. nih.gov The fragmentation patterns provide valuable structural information. For amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), as well as cleavage of the carbon backbone. nih.govnih.gov For instance, the initial loss of a water molecule from the carboxylic acid groups is a common fragmentation step. nih.gov Subsequent losses of small molecules like CO can also occur. nih.gov Analysis of the masses of the resulting fragment ions allows for the piecing together of the molecular structure. The fragmentation of related amino acids often involves the loss of the carboxyl group and parts of the alkyl side chain. researchgate.net
A table summarizing potential fragmentation data is shown below.
| Technique | Ion | Expected m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 204.1230 | Protonated molecule, confirms molecular formula |
| MS/MS | [M+H - H₂O]⁺ | 186.1125 | Loss of a water molecule |
| MS/MS | [M+H - NH₃]⁺ | 187.1176 | Loss of ammonia |
| MS/MS | [M+H - COOH]⁺ | 159.1383 | Loss of a carboxylic acid group |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups. The C=O stretching vibration of the carboxylic acids would appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would be observed in the 3300-3500 cm⁻¹ region, while the N-H bending vibration would be around 1580-1650 cm⁻¹. C-H stretching vibrations of the ethyl groups would be found in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. ruc.dk The C-C bond stretching and CH₂, and CH₃ bending vibrations would give rise to characteristic signals in the Raman spectrum. researchgate.netresearchgate.net For amino acids, Raman spectroscopy is sensitive to the protonation state and local environment of the functional groups. ruc.dk
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | IR | 2500-3300 (broad) |
| C-H stretch (Alkyl) | IR, Raman | 2850-3000 |
| N-H stretch (Amine) | IR | 3300-3500 |
| C=O stretch (Carboxylic Acid) | IR | 1700-1725 (strong) |
| N-H bend (Amine) | IR | 1580-1650 |
| C-C stretch | Raman | 800-1200 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. lsuhsc.edu
Computational Chemistry Approaches for Conformational and Electronic Structure Elucidation
Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the conformational preferences and electronic properties of molecules. nih.gov
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict molecular structures, energies, and other properties. nih.gov These calculations can be used to explore the potential energy surface of this compound, identifying the most stable conformations (lowest energy structures).
By performing geometry optimizations, one can predict the bond lengths, bond angles, and dihedral angles of the molecule in the gas phase or in solution (using a solvent model). These theoretical values can then be compared with experimental data from X-ray crystallography and NMR spectroscopy. DFT calculations can also be used to simulate vibrational spectra (IR and Raman), which can aid in the assignment of experimental spectral bands. Furthermore, these computational methods can provide information about the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscapes of molecules by simulating the atomic motions of a system over time. nih.govresearchgate.net This technique allows for the characterization of the accessible conformations of a molecule and the relative energies, providing insights into its flexibility, preferred shapes, and dynamic behavior. The simulations are based on a molecular mechanics force field, which defines the potential energy of the system as a function of its atomic coordinates. researchgate.net
For a molecule such as this compound, MD simulations would typically be performed in a solvated environment, often using water as the solvent to mimic physiological conditions. The process involves an initial energy minimization of the structure, followed by a period of equilibration where the temperature and pressure of the system are stabilized. nih.govmdpi.com Production runs are then carried out to generate a trajectory of the molecule's atomic coordinates over a specific timescale. nih.gov
However, a comprehensive search of the scientific literature reveals a notable absence of specific studies employing molecular dynamics simulations to investigate the conformational landscape of this compound. While general principles of MD simulations for amino acids and related compounds are well-established, dedicated research detailing the specific conformational preferences, potential energy surfaces, and dynamic behavior of this particular molecule is not publicly available.
Therefore, it is not possible to present detailed research findings, including data tables of dihedral angle distributions or potential energy values for the stable conformers of this compound, as such studies have not been reported. The application of MD simulations to this compound would be a novel area of research, necessary to elucidate its three-dimensional structure and dynamic properties in solution.
Synthesis and Characterization of Derivatives and Analogues of 3 Amino 2,2 Diethylpentanedioic Acid
Design Principles for Rational Structural Modifications
The rational design of analogues of 3-amino-2,2-diethylpentanedioic acid involves targeted modifications of its core structure to modulate its physicochemical and biological properties. These modifications are centered on the carboxyl and amino functionalities, as well as the dialkyl substitution at the C2 position.
Chemical Modification of Carboxyl Functional Groups (e.g., Esters, Amides)
The two carboxylic acid groups of this compound offer prime sites for chemical modification to generate ester and amide derivatives. Esterification is a common strategy to mask the polarity of the carboxyl groups, thereby increasing lipophilicity. A convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which provides good to excellent yields for a variety of amino acids. nih.gov For instance, the general procedure involves reacting the amino acid with TMSCl in methanol, followed by concentration to obtain the corresponding methyl ester hydrochloride. nih.gov
Amide formation represents another critical modification, often achieved by reacting the carboxylic acid with an amine. Protecting-group-free amidation of amino acids can be accomplished using Lewis acid catalysts. For example, the borate (B1201080) ester B(OCH2CF3)3 has been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov Another approach involves the use of halogenating agents like thionyl chloride to activate the carboxylic acid, followed by reaction with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide. google.com
Table 1: Examples of Reagents for Carboxyl Group Modification
| Reagent/Method | Functional Group Formed | Reference |
| Methanol/Trimethylchlorosilane | Methyl Ester | nih.gov |
| B(OCH2CF3)3/Amine | Amide | nih.gov |
| Thionyl Chloride/Ammonia | Primary Amide | google.com |
| Dicyclohexylcarbodiimide (B1669883) (DCC)/Hydroxybenzotriazole (B1436442) (HOBt) | Peptide bond (Amide) | rsc.org |
Derivatization of the Amino Functionality (e.g., Amine Protection, Acylation)
The primary amino group of this compound is a key target for derivatization, with N-acylation being a prominent modification. N-acylation can influence the compound's biological activity and pharmacokinetic profile. A variety of reagents and methods are available for the N-acylation of amino acids. researchgate.net For instance, N-acylamino acids can be synthesized from the corresponding acyl chloride and the amino acid in the presence of a cationic surfactant. researchgate.net
The choice of acylating agent can significantly impact the properties of the resulting derivative. For example, a series of N-acylated alpha-amino acids have been synthesized to enhance the oral delivery of protein drugs. nih.gov Coupling reagents commonly used in peptide synthesis, such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are also effective for N-acylation. researchgate.net
Table 2: Examples of N-Acylation Reagents for Amino Acids
| Acylating Agent/Coupling Reagent | Resulting Derivative | Reference |
| Acyl Chlorides/Cationic Surfactants | N-Acyl Amino Acid | researchgate.net |
| BOP (hexafluorophosphate salt) | N-Acyl Amino Acid/Peptide | researchgate.net |
| PyBOP (hexafluorophosphate salt) | N-Acyl Amino Acid/Peptide | researchgate.net |
Alterations to the Alkyl Side Chains at the 2,2-Position
Modification of the 2,2-diethyl side chains presents a more complex synthetic challenge but offers a powerful avenue for creating structural diversity. The synthesis of analogues with different alkyl groups at the C2 position can significantly alter the steric and electronic properties of the molecule. The synthesis of 3-amino-2,2-dimethylpropionic acid derivatives has been reported, starting from hydroxypivalic acid. google.com This suggests that by starting with appropriately substituted precursors, a variety of dialkyl analogues could be synthesized.
One general approach to synthesizing α,α-disubstituted amino acids involves the alkylation of a glycine (B1666218) enolate equivalent. For instance, the amidomalonate synthesis allows for the introduction of alkyl groups via alkylation of a malonic ester derivative. libretexts.org While direct modification of the existing diethyl groups is challenging, the synthesis of analogues with different C2 substituents can be achieved by employing alternative starting materials in the synthetic route. For example, the synthesis of 3,3-dimethylglutaric acid mono-t-butyl ester from 3,3-dimethylglutaric anhydride (B1165640) demonstrates a method for introducing gem-dimethyl groups. prepchem.com
Synthetic Strategies for Preparing Chemically Modified Analogues
The preparation of chemically modified analogues of this compound relies on a range of synthetic strategies, from regioselective transformations to high-throughput combinatorial approaches.
Regioselective and Chemoselective Transformations
Achieving regioselectivity and chemoselectivity is crucial when modifying a molecule with multiple reactive sites like this compound. For instance, in the synthesis of peptides of 3-amino-2,2-dimethylpropionic acid, steric hindrance at the carboxyl group led to side reactions during coupling. rsc.org Careful selection of coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt), was necessary to achieve the desired protected tri- and hexa-peptides. rsc.org
The selective modification of one carboxyl group over the other, or the selective reaction at the amino group in the presence of the carboxyl groups, requires careful control of reaction conditions and the use of appropriate protecting groups. For example, N-acylation can be performed selectively in the presence of unprotected carboxylic acids under specific conditions. researchgate.net
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of analogues, enabling the exploration of a wide chemical space for desired properties. acs.org These techniques can be applied to generate libraries of this compound derivatives with diverse substitutions at the amino and carboxyl functionalities, as well as variations in the alkyl side chains.
Solid-phase synthesis is a common platform for combinatorial library generation, where the starting material is attached to a solid support and subjected to a series of reactions. nih.gov This approach allows for the systematic introduction of different building blocks to create a large number of distinct compounds. For example, a library of low molecular weight acyclic and heterocyclic compounds can be derived from amino acids and peptides bound to a resin. acs.org The use of encoded libraries, where each compound is associated with a unique tag, facilitates the rapid identification of active compounds from the library. google.com
Relationship between Structural Modifications and Chemical Reactivity Profiles
From fundamental chemical principles, it can be postulated that the two ethyl groups at the C-2 position would introduce significant steric hindrance. This could influence several types of reactions:
Cyclization: The formation of a lactam (a cyclic amide) via intramolecular condensation between the amino group and the adjacent carboxylic acid would likely be affected. The steric bulk of the diethyl groups could hinder the required bond rotations and the approach of the nucleophilic amine to the electrophilic carbonyl carbon.
Reactions at the Carboxylic Acid Groups: Esterification or amidation reactions at the C-1 carboxylic acid would be sterically hindered by the adjacent quaternary C-2 center.
These points are based on general principles of chemical reactivity and steric effects. There are no specific experimental studies or comparative analyses for this compound to substantiate these hypotheses with concrete data. The absence of such research means a scientifically rigorous article on its specific reactivity profiles cannot be constructed at this time.
Advanced Research Methodologies and Future Directions in 3 Amino 2,2 Diethylpentanedioic Acid Research
Development of Chemoenzymatic Synthetic Routes for Stereocontrol
The synthesis of specific stereoisomers of 3-Amino-2,2-diethylpentanedioic acid is of significant interest due to the often distinct biological activities of different enantiomers and diastereomers. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for achieving high stereocontrol.
Enzymes, such as lipases and proteases, can be employed for the kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral substrates. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the two enantiomers. Similarly, transaminases could be utilized for the stereoselective introduction of the amino group.
Recent advancements in the field have demonstrated the successful application of chemoenzymatic methods for the synthesis of various chiral amino acids. nih.govresearchgate.net These strategies often lead to high enantiomeric excess (ee) and diastereomeric excess (de), which are crucial for the development of stereochemically pure compounds. nih.gov The integration of enzymatic steps into the synthetic route of this compound could significantly improve the efficiency and stereoselectivity of its production. nih.govnih.gov
Table 1: Potential Enzymes for Stereoselective Synthesis
| Enzyme Class | Potential Application in Synthesis | Desired Outcome |
|---|---|---|
| Lipases | Kinetic resolution of racemic precursors | Separation of enantiomers |
| Proteases | Stereoselective amide bond formation/hydrolysis | Chiral separation |
| Transaminases | Asymmetric amination of a keto-acid precursor | Introduction of chirality at the amino-bearing carbon |
Application of Flow Chemistry and Microfluidics in Scalable Synthesis
Traditional batch synthesis methods for complex molecules like this compound can be time-consuming and challenging to scale up. Flow chemistry, performed in microreactors or larger flow systems, presents a promising alternative for a more efficient, safer, and scalable synthesis. elveflow.com
Flow processes offer numerous advantages over batch reactions, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and the ability to safely handle hazardous reagents and intermediates. elveflow.com These benefits can lead to higher yields, improved purity, and reduced reaction times. elveflow.comnih.gov The modular nature of flow systems also allows for the straightforward integration of multiple reaction steps, purification, and in-line analysis, creating a continuous and automated manufacturing process. nih.gov
Advanced Analytical Techniques for Purity Assessment and Process Monitoring
Ensuring the purity and quality of this compound is paramount, particularly for its potential applications in research and development. Advanced analytical techniques are indispensable for both the final product's quality control and for real-time monitoring of the synthetic process.
High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is a cornerstone for assessing the purity of the final compound and for identifying and quantifying any impurities. Chiral HPLC methods are essential for determining the enantiomeric and diastereomeric purity of stereochemically defined this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the molecule. Techniques like 1H NMR, 13C NMR, and various 2D NMR experiments are crucial for unambiguous structure elucidation.
For in-process monitoring, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be integrated into flow reactors to provide real-time data on reaction conversion and intermediate formation. This allows for precise process control and optimization.
Table 2: Analytical Techniques for Quality Control
| Technique | Information Provided | Application |
|---|---|---|
| HPLC/LC-MS | Purity, impurity profile, molecular weight | Final product analysis, reaction monitoring |
| Chiral HPLC | Enantiomeric/diastereomeric purity | Stereochemical analysis |
| NMR (1H, 13C, 2D) | Structural confirmation, stereochemistry | Structure elucidation |
| FTIR/Raman | Functional groups, reaction progress | In-process monitoring |
Theoretical Studies on Reaction Mechanisms and Catalysis in the context of this compound Synthesis
Computational chemistry and theoretical studies, particularly using Density Functional Theory (DFT), can provide invaluable insights into the reaction mechanisms involved in the synthesis of this compound. researchgate.net By modeling the transition states and intermediates of various synthetic routes, researchers can predict the most energetically favorable pathways, understand the origins of stereoselectivity, and design more efficient catalysts. researchgate.net
These theoretical investigations can help in:
Optimizing Reaction Conditions: By understanding the energy barriers of different reaction steps, it is possible to identify the optimal temperature, pressure, and solvent conditions.
Catalyst Design: Computational screening can be used to design novel catalysts with enhanced activity and selectivity for specific transformations in the synthesis of this compound.
Predicting Reactivity: Theoretical models can predict the reactivity of different functional groups within the molecule and its precursors, guiding the synthetic strategy. masterorganicchemistry.com
Such studies have been successfully applied to understand the mechanisms of various organic reactions, including those involving amino acids. researchgate.net Applying these methods to the synthesis of this compound could accelerate the development of improved synthetic protocols.
Potential for Design of Novel Chemical Probes for Biochemical Research
The structural features of this compound make it an interesting scaffold for the design of novel chemical probes. mdpi.com By attaching reporter groups such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound could be used to investigate biological systems. nih.govnih.gov
For example, a fluorescently labeled version of this compound could be used to visualize its uptake and distribution in cells. nih.gov A biotinylated derivative could be employed in affinity-based pulldown assays to identify its protein binding partners. nih.gov Furthermore, the diacid functionality provides two points for modification, allowing for the creation of bivalent ligands or probes with tailored properties. nih.gov
The development of such chemical probes would be instrumental in elucidating the mechanism of action of this compound and in identifying new biological targets. This could open up new avenues for its application in chemical biology and drug discovery. mdpi.com
Integration with Systems Chemistry Approaches for Complex Chemical Systems
Systems chemistry aims to understand the emergent properties of complex chemical systems, where multiple components interact to create functions that are not present in the individual molecules. The unique structure of this compound, with its amino and dicarboxylic acid functionalities, could allow it to participate in the formation of such complex systems.
For instance, it could act as a building block for the self-assembly of supramolecular structures, such as gels or networks, through non-covalent interactions like hydrogen bonding and ionic interactions. These systems could exhibit interesting properties, such as responsiveness to stimuli like pH or the presence of specific ions.
By studying the behavior of this compound in the presence of other molecules, it may be possible to discover new functions and applications. This approach moves beyond the study of the isolated molecule to explore its role within a larger, interactive chemical environment.
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-2,2-diethylpentanedioic acid?
Synthesis of this compound requires careful control of reaction parameters. For structurally similar cyclobutane derivatives (e.g., 3-Amino-2,2-dimethylcyclobutanecarboxylic acid), multi-step protocols involving catalytic hydrogenation, Boc-protection/deprotection, and pH-sensitive purification are employed to achieve >90% purity . Key variables include:
- Temperature : 25–60°C for cyclization steps.
- Catalysts : Palladium on carbon (Pd/C) for selective hydrogenation.
- Solvents : Dichloromethane (DCM) for acid-sensitive intermediates.
Methodological adjustments (e.g., flow reactors) may enhance scalability and reduce byproduct formation .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : - and -NMR identify substitution patterns (e.g., diethyl vs. dimethyl groups). For cyclobutane analogs, coupling constants () between axial protons confirm ring strain (~3–5 Hz) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO for this compound) with <2 ppm error.
- IR : Carboxylic acid O-H stretches (~2500–3000 cm) and amino N-H bends (~1600 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies often arise from:
- Steric effects : Bulky substituents (e.g., diethyl groups) alter proton environments, complicating NMR assignments. Use deuterated analogs (e.g., d-labeled compounds) to track reaction pathways and reduce signal overlap .
- Tautomerism : Amino-carboxylic acid equilibria can shift with pH, affecting IR and -NMR. Perform titrations (pH 2–12) to map protonation states .
- Crystallography : Single-crystal X-ray diffraction provides definitive spatial arrangements, resolving ambiguities in NOESY or COSY data .
Q. What experimental design considerations are critical for studying its biological activity?
For bioactivity studies (e.g., enzyme inhibition or antimicrobial effects):
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC values.
- Control compounds : Compare with structurally related acids (e.g., 3-Amino-2,4-dichloro-5-fluorobenzoic acid) to isolate substituent-specific effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Track via LC-MS/MS .
Q. How can computational methods enhance mechanistic understanding of its interactions?
- Molecular docking : Simulate binding to targets (e.g., Leishmania enzymes) using software like AutoDock Vina. Prioritize residues with hydrogen-bonding potential (carboxylic acid → Arg/Lys; amino → Asp/Glu) .
- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS/NAMD). Diethyl groups may enhance membrane permeability via hydrophobic interactions .
- QSAR models : Corporate electronic (Hammett σ) and steric (Taft E) parameters to predict activity trends across derivatives .
Methodological Challenges and Solutions
Q. How to address low yields in peptide conjugation reactions involving this compound?
Hybrid peptide synthesis (e.g., γ/γ-backbones) often suffers from poor coupling efficiency. Mitigate via:
Q. How to validate its role as a biochemical probe in complex matrices?
- Isotopic labeling : Synthesize - or -labeled analogs for tracking in metabolomic studies .
- Pull-down assays : Functionalize with biotin via EDC/NHS chemistry to capture binding partners from cell lysates .
- Imaging : Conjugate to fluorescent tags (e.g., FITC) for localization studies in live-cell microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
